Cy5 acid(mono so3)

Fluorescence microscopy Flow cytometry Immunohistochemistry

Non-sulfonated Cy5 requires denaturing organic co-solvents; di-sulfonated sulfo-Cy5 redirects labeled cargo from mitochondria to lysosomes. Cy5 Acid (mono SO3) (CAS 644979-16-8) provides the critical intermediate sulfonation state. • Single sulfonate group enables aqueous conjugation without protein denaturation • Preserves mitochondrial trafficking vs sulfo-Cy5 lysosomal redirection • Suppresses H-aggregation at high DOL for FCS/single-molecule FRET • Full spectral compatibility: Ex/Em ~646/662 nm, standard Cy5 filter sets • Free carboxylic acid permits custom activation to NHS/TFP esters not commercially available

Molecular Formula C35H44N2O5S
Molecular Weight 604.8 g/mol
CAS No. 644979-16-8
Cat. No. B3276664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5 acid(mono so3)
CAS644979-16-8
Molecular FormulaC35H44N2O5S
Molecular Weight604.8 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C
InChIInChI=1S/C35H44N2O5S/c1-34(2)27-17-10-12-19-29(27)36(24-14-6-9-23-33(38)39)31(34)21-7-5-8-22-32-35(3,4)28-18-11-13-20-30(28)37(32)25-15-16-26-43(40,41)42/h5,7-8,10-13,17-22H,6,9,14-16,23-26H2,1-4H3,(H-,38,39,40,41,42)
InChIKeyDLAZDWJBELMOFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cy5 Acid (mono SO3) Specifications & Procurement


Cy5 Acid (mono SO3) (CAS 644979-16-8, molecular formula C35H44N2O5S, MW 604.81 g/mol) is a monosulfonated cyanine-5 (Cy5) fluorescent dye with a free carboxylic acid group . It belongs to the far-red-emitting cyanine dye family, characterized by excitation/emission maxima at approximately 646/662 nm . The single sulfonate group confers intermediate water solubility relative to non-sulfonated Cy5 (poorly water-soluble) and di-sulfonated sulfo-Cy5 (highly water-soluble) [1]. This compound serves as a non-activated precursor for custom bioconjugation, enabling user-defined activation to NHS esters, TFP esters, or other reactive forms via its carboxylic acid moiety .

User-defined activation via free carboxylic acid for custom NHS, TFP, or STP esters
Intermediate water solubility supports aqueous conjugation with reduced co-solvent need
Native Cy5 far-red spectral profile (compatible with 633/647 nm laser lines)

Cy5 Acid (mono SO3) Substitution Risks


Generic substitution within the Cy5 family is scientifically unsound due to the profound impact of sulfonation state on physicochemical and biological behavior. Non-sulfonated Cy5 analogs exhibit poor water solubility requiring organic co-solvents (DMF, DMSO) for bioconjugation, which can denature sensitive proteins [1]. Conversely, di-sulfonated sulfo-Cy5, while highly water-soluble, carries two permanent negative charges that alter subcellular trafficking: polymers labeled with sulfo-Cy5 exhibit significantly lower cellular association and redirect from mitochondrial to lysosomal targeting compared to mono-sulfonated or non-sulfonated Cy5 [2]. The mono-sulfonated Cy5 Acid (mono SO3) occupies a unique intermediate position—offering sufficient water solubility for aqueous conjugation protocols while retaining a net charge profile and aggregation behavior distinct from both non-sulfonated and di-sulfonated analogs [3]. These differences are not cosmetic; they directly determine labeling efficiency, conjugate fluorescence brightness, and experimental reproducibility [4].

Non-sulfonated Cy5Requires organic co-solvents (DMF/DMSO) that may denature sensitive proteins and alter labeling efficiency.
Sulfo-Cy5 (di-SO3)Dual permanent negative charges redirect polymer trafficking from mitochondria to lysosomes and reduce cellular association.

Cy5 Acid (mono SO3) Comparative Performance Data


Photostability & Aggregation: Cy5 vs. Alexa Fluor 647

In a direct head-to-head comparative study of protein conjugates, Alexa Fluor 647 exhibited significantly greater resistance to photobleaching than the Cy5 dye counterpart [1]. Furthermore, absorption spectra of Cy5-protein conjugates displayed prominent blue-shifted shoulder peaks indicative of non-fluorescent dye aggregation, whereas Alexa Fluor 647 conjugates showed only minor shoulder peaks [1]. This aggregation-mediated self-quenching caused Alexa Fluor 647 conjugates to be significantly more fluorescent than Cy5 conjugates at high degrees of labeling (DOL) [1]. While Cy5 Acid (mono SO3) shares the same Cy5 chromophore as the non-sulfonated Cy5 in this study, its single sulfonate group partially mitigates aggregation relative to non-sulfonated Cy5, positioning it as an intermediate alternative for users who require Cy5 spectral compatibility but cannot tolerate the severe self-quenching of non-sulfonated Cy5 at high DOL [2].

Photostability & Aggregation
Reported comparison
Target: Mono-SO3 partially mitigates H-aggregation vs. non-sulfonated Cy5. Comparator: Alexa Fluor 647 – higher photostability and minimal self-quenching at high DOL.
Supports aggregation and photostability review for Cy5-compatible workflows.
Data from antibody conjugates; mono-SO3 degree may differ.
Fluorescence microscopy Flow cytometry Immunohistochemistry

Mitochondrial vs. Lysosomal Targeting: Cy5 vs. Sulfo-Cy5

A direct comparative study of polyacrylate polymers labeled with Cy5 versus sulfoCy5 revealed that the choice of dye dramatically alters intracellular trafficking [1]. Flow cytometry showed that changing from Cy5 to sulfoCy5 resulted in much lower cellular association of the polymers [1]. Moreover, confocal microscopy demonstrated that Cy5-labeled polymers were targeted to mitochondria, whereas sulfoCy5 modification redirected the polymers to lysosomes [1]. Cy5 Acid (mono SO3), bearing a single sulfonate group, is expected to exhibit intermediate behavior between non-sulfonated Cy5 and di-sulfonated sulfo-Cy5, offering a tunable option for researchers needing specific organelle targeting without the extreme hydrophilicity of di-sulfonated dyes [2].

Trafficking Comparison
Class-level inference
Target: Expected intermediate trafficking (not directly measured). Comparator: Cy5 – mitochondrial targeting; SulfoCy5 – lysosomal targeting, lower cellular association.
Intermediate sulfonation may preserve mitochondrial localization for trafficking studies.
Mono-SO3 not directly tested; class-level inference.
Drug delivery Nanoparticle tracking Subcellular imaging

Aqueous Solubility & Bioconjugation: Cy5 vs. Non-Sulfonated Cy5

Non-sulfonated Cy5 carboxylic acid exhibits limited water solubility and requires dissolution in mixtures of water with organic co-solvents (DMF, DMSO, alcohols) to obtain useful concentrations for bioconjugation [1]. This organic co-solvent requirement can denature sensitive proteins and complicates aqueous labeling protocols [2]. In contrast, sulfonated cyanines including sulfo-Cy5 possess high aqueous solubility, enabling labeling in purely aqueous buffers without organic co-solvents [2]. Cy5 Acid (mono SO3), with its single sulfonate group, offers partial aqueous solubility—sufficient for many aqueous conjugation protocols while avoiding the extreme hydrophilicity and dual negative charges of di-sulfonated sulfo-Cy5 . This intermediate solubility profile makes it particularly suitable for labeling proteins that are moderately sensitive to organic solvents but where full sulfo-Cy5 would introduce unwanted charge effects.

Aqueous Solubility
Class-level inference
Target: Partial aqueous solubility, may require minimal co-solvent. Comparator: Non-sulfonated Cy5 requires organic co-solvent; Sulfo-Cy5 >51.3 mg/mL.
May enable aqueous conjugation protocols with reduced co-solvent exposure.
Exact solubility for mono-SO3 not reported.
Protein labeling Antibody conjugation Aqueous bioconjugation

H-Aggregation & Fluorescence Quenching: Cy5 vs. Sulfo-Cy5

A study on Cy5-labeled poly(allylamine) (PAH) demonstrated that covalent linkage of non-sulfonated Cy5 to cationic macromolecules induces formation of non-fluorescent H-aggregates, which severely compromises fluorescence quantum yield and prevents quantitative determination of labeled macromolecules [1]. The study found that additional sulfonate groups on the dye molecule reduce H-aggregate formation by increasing electrostatic repulsion between dye molecules on the polymer chain [1]. While di-sulfonated sulfo-Cy5 minimizes aggregation most effectively, Cy5 Acid (mono SO3) with a single sulfonate group provides intermediate aggregation suppression—sufficient to enable quantitative fluorescence applications while avoiding the strong negative charge of di-sulfonated dyes that can alter macromolecular conformation and biological interactions [2].

H-Aggregation Quenching
Class-level inference
Target: Partial suppression of H-aggregation via single sulfonate. Comparator: Non-sulfonated – strong H-aggregates, non-fluorescent; Sulfo-Cy5 – minimal aggregation.
May support quantitative fluorescence at higher labeling densities.
Data from poly(allylamine) conjugates; polymer-dependent.
FRET Single-molecule spectroscopy Quantitative fluorescence

Spectral Compatibility: Cy5 vs. Cy5.5

Cy5 dyes exhibit excitation maxima at approximately 646-651 nm and emission maxima at 662-670 nm, optimally excited by 633 nm HeNe or 647 nm diode lasers . This spectral profile aligns with standard far-red channels on confocal microscopes, flow cytometers, and microarray scanners [1]. In contrast, Cy5.5 has red-shifted excitation/emission maxima (~675/694 nm), requiring 675 nm laser lines that are less common on standard instruments [2]. Cy5 Acid (mono SO3) maintains the native Cy5 spectral profile while offering improved aqueous handling compared to non-sulfonated Cy5, making it the procurement choice for users with existing Cy5-compatible instrumentation who need better solubility but cannot accommodate the spectral shift to Cy5.5 or the cost of Alexa Fluor 647.

Spectral Compatibility
Supporting context
Target: Maintains native Cy5 far-red profile (~646/662 nm), 633/647 nm laser compatible. Comparator: Cy5.5 red-shifted (~675/694 nm) requires 675 nm laser.
Supports instrument compatibility without hardware or filter changes.
Standard PBS conditions; lot-specific verification advised.
Confocal microscopy Flow cytometry Multiplex imaging

Cy5 Acid (mono SO3) Application Scenarios


Activated Ester Synthesis for Sensitive Proteins

Cy5 Acid (mono SO3) is the reagent of choice for laboratories requiring custom activated esters (e.g., sulfo-NHS, TFP, STP esters) that are not commercially available . Its free carboxylic acid enables user-controlled activation to the desired reactive group, while its single sulfonate group provides sufficient aqueous solubility for mild conjugation conditions that preserve protein integrity—a critical advantage over non-sulfonated Cy5 which requires denaturing organic co-solvents [1]. This scenario is supported by the solubility differentiation evidence (Evidence Item 3) demonstrating partial aqueous compatibility.

Mitochondrial Targeting in Trafficking Studies

Based on the direct evidence that non-sulfonated Cy5 directs polymer conjugates to mitochondria while di-sulfonated sulfo-Cy5 redirects trafficking to lysosomes (Evidence Item 2) [2], Cy5 Acid (mono SO3) is the optimal procurement choice for researchers who need to preserve mitochondrial localization of labeled macromolecules. The intermediate sulfonation state offers a balance between solubility (improved over non-sulfonated Cy5) and subcellular targeting (mitochondrial retention expected, unlike sulfo-Cy5).

Quantitative Fluorescence at High Labeling Density

For techniques requiring high degrees of labeling (DOL) without prohibitive self-quenching—such as fluorescence correlation spectroscopy (FCS), single-molecule spectroscopy, and quantitative FRET—Cy5 Acid (mono SO3) provides critical aggregation suppression compared to non-sulfonated Cy5 [3]. Evidence Items 1 and 4 demonstrate that sulfonation reduces H-aggregate formation and blue-shifted absorption artifacts, enabling brighter, more quantitatively reliable fluorescence signals at high DOL [4]. This positions Cy5 Acid (mono SO3) as the procurement choice when non-sulfonated Cy5 would suffer unacceptable quenching but full sulfo-Cy5 would introduce unwanted charge effects.

Multiplex Imaging with Cy5-Compatible Hardware

For laboratories with existing instrumentation optimized for Cy5 (633/647 nm laser lines, standard Cy5 filter sets), Cy5 Acid (mono SO3) offers full spectral compatibility while delivering improved aqueous handling [5]. Evidence Item 5 confirms that the compound maintains native Cy5 excitation/emission (~646/662 nm), avoiding the spectral shift to Cy5.5 (~675/694 nm) that would require hardware upgrades [6]. This scenario represents a cost-effective procurement decision when upgrading from non-sulfonated Cy5 to reduce aggregation without changing detection channels.

Application
Selection Property
Validation Focus
Custom active ester synthesis
Carboxylic acid for user-defined NHS/TFP activation
Mild aqueous labeling efficiency vs. co-solvent requirement
Subcellular trafficking studies
Intermediate mono-sulfonation state
Mitochondrial vs. lysosomal targeting comparison
Quantitative fluorescence at high DOL
Sulfonate-mediated H-aggregation reduction
Fluorescence quantum yield and self-quenching assessment
Cy5-channel multiplex imaging
Native Cy5 far-red spectral profile
Laser/filter compatibility (633/647 nm) without hardware change

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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